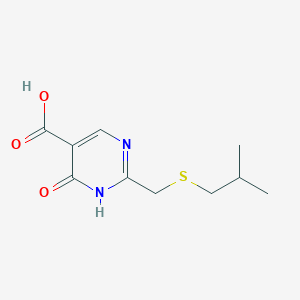![molecular formula C16H14ClN5O2 B13538243 6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide CAS No. 794556-91-5](/img/structure/B13538243.png)
6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide is a complex organic compound that features a combination of pyridine, benzimidazole, and hydrazide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide typically involves multiple steps:
Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Acetylation: The benzimidazole derivative is then acetylated using acetic anhydride or acetyl chloride.
Formation of the pyridine derivative: This involves the reaction of 2-chloropyridine with hydrazine hydrate to form the carbohydrazide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Research: Used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds like 1-methylbenzimidazole and 2-chlorobenzimidazole share structural similarities.
Pyridine Derivatives: Compounds like 2-chloropyridine and pyridine-3-carbohydrazide are structurally related.
Uniqueness
6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide is unique due to its combined structural features of benzimidazole and pyridine, which confer distinct chemical reactivity and biological activity .
This detailed article provides a comprehensive overview of 6-chloro-N’-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
794556-91-5 |
|---|---|
Formule moléculaire |
C16H14ClN5O2 |
Poids moléculaire |
343.77 g/mol |
Nom IUPAC |
6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C16H14ClN5O2/c1-22-12-5-3-2-4-11(12)19-14(22)8-15(23)20-21-16(24)10-6-7-13(17)18-9-10/h2-7,9H,8H2,1H3,(H,20,23)(H,21,24) |
Clé InChI |
QPRILDPJZRNSFG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1CC(=O)NNC(=O)C3=CN=C(C=C3)Cl |
Solubilité |
24.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



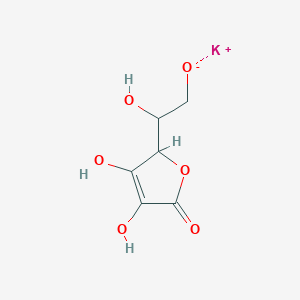
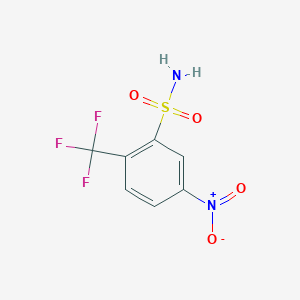
methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide](/img/structure/B13538184.png)
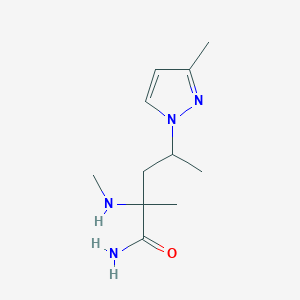

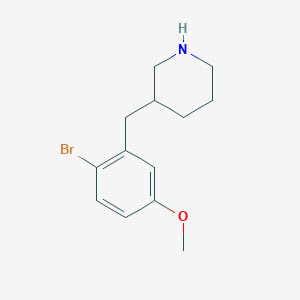
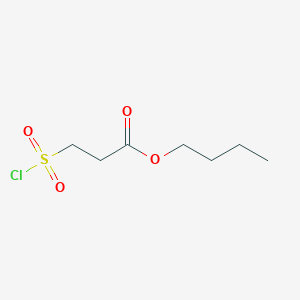
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13538207.png)

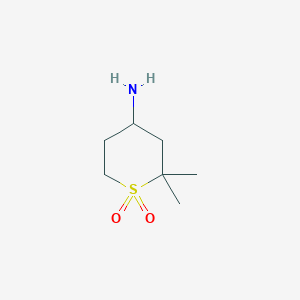
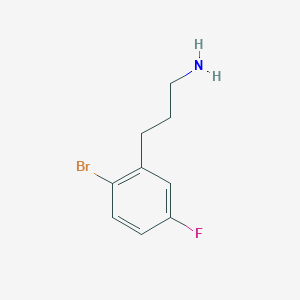
![[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13538236.png)
